The compound (2E)-2-[(phenylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one is a complex organic molecule characterized by its unique structural features and potential applications in scientific research. This compound belongs to a class of benzothiophenes, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The systematic name reflects its structural components, including the phenylamino group and the benzothiophene framework.
This compound is classified under:
The synthesis of (2E)-2-[(phenylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one can be achieved through various methods, typically involving the condensation of appropriate precursors. Common approaches include:
The reaction conditions must be optimized for yield and purity. For instance, controlling temperature and reaction time is crucial to prevent side reactions and ensure the formation of the desired E-isomer.
The molecular structure of (2E)-2-[(phenylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one can be represented using various notations:
O=C(C=C(Nc1ccccc1)c2csc3c2cccc3)C
Key structural features include:
The compound can participate in various chemical reactions typical for benzothiophenes and imines, including:
Reactivity patterns are influenced by the electron-donating or withdrawing nature of substituents on the aromatic rings. The presence of sulfur in the benzothiophene structure also plays a role in its reactivity.
The mechanism of action for compounds like (2E)-2-[(phenylamino)methylidene]-2,3-dihydro-1-benzothiophen-3-one often involves interaction with biological targets such as enzymes or receptors.
Key physical properties include:
Chemical properties include:
Relevant data on these properties can often be found in chemical databases or through experimental characterization.
The compound has potential applications in:
CAS No.: 542-46-1
CAS No.: 802590-64-3
CAS No.: 32986-79-1
CAS No.: 2435-59-8
CAS No.: 35936-85-7